Coleon U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coleon U is a natural product found in Plectranthus edulis, Plectranthus sanguineus, and other organisms with data available.
Scientific Research Applications
Anticancer Potential
Coleon U, a diterpene compound isolated from Plectranthus grandidentatus, exhibits antiproliferative effects on various human cancer cell lines. It selectively activates novel isoforms of protein kinase C (nPKCs), particularly nPKC-delta and -epsilon. Unlike common PKC activators like phorbol-12-myristate-13-acetate (PMA), which induce cell cycle arrest, coleon U triggers an apoptotic pathway in cancer cells, making it a promising compound for anti-cancer drug development (Coutinho et al., 2009).
Antimicrobial and Antifeedant Activities
Coleon U has been identified to possess antimicrobial and insect antifeedant properties. It has shown significant activity against Bacillus subtilis and Pseudomonas syringae, as well as the insect Spodoptera littoralis. This indicates its potential utility in agricultural pest management and as an antibacterial agent (Wellsow et al., 2006).
Cytotoxicity
Various studies have highlighted the cytotoxic effects of coleon U on human leukemia cells. These findings support the potential therapeutic applications of coleon U in treating specific types of cancer, such as leukemia (Mei et al., 2002).
properties
CAS RN |
65714-69-4 |
---|---|
Product Name |
Coleon U |
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4aR)-5,6,8,10-tetrahydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21-22,24-25H,6-8H2,1-5H3/t20-/m1/s1 |
InChI Key |
XPYRMWZAUHBOPE-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O |
SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Other CAS RN |
65714-69-4 |
synonyms |
coleon U |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.